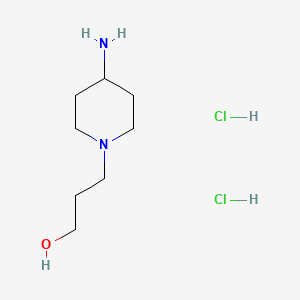

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride

描述

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₂₀Cl₂N₂O) is a piperidine derivative featuring a hydroxylpropyl chain linked to a 4-aminopiperidine moiety, with two hydrochloride counterions enhancing its solubility in aqueous media . This compound is structurally classified as a secondary amine-alcohol hybrid, making it valuable in pharmaceutical and biochemical research, particularly as a building block for drug discovery. Its applications span intermediates in synthesizing kinase inhibitors, receptor modulators, and other bioactive molecules.

属性

CAS 编号 |

2901105-40-4 |

|---|---|

分子式 |

C8H20Cl2N2O |

分子量 |

231.16 g/mol |

IUPAC 名称 |

3-(4-aminopiperidin-1-yl)propan-1-ol;dihydrochloride |

InChI |

InChI=1S/C8H18N2O.2ClH/c9-8-2-5-10(6-3-8)4-1-7-11;;/h8,11H,1-7,9H2;2*1H |

InChI 键 |

CLFRLZLXGMXLOC-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1N)CCCO.Cl.Cl |

产品来源 |

United States |

准备方法

General Synthetic Route

The primary synthetic route starts from 4-aminopiperidine , which reacts with propylene oxide to yield 3-(4-aminopiperidin-1-yl)propan-1-ol. Subsequent treatment with hydrochloric acid produces the dihydrochloride salt form, improving stability and handling.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | 4-Aminopiperidine + Propylene Oxide → 3-(4-aminopiperidin-1-yl)propan-1-ol | Controlled temperature, solvent (e.g., ethanol or water) | Nucleophilic ring-opening of epoxide by amine |

| 2 | 3-(4-aminopiperidin-1-yl)propan-1-ol + 2-4 eq. HCl → Dihydrochloride salt | Acidic aqueous or alcoholic medium | Formation of stable crystalline dihydrochloride salt |

This method is widely used due to its simplicity and scalability for industrial production.

Chiral Purity and Enantiomeric Resolution

Although the compound is often used as a racemate, processes have been developed to obtain enantiomerically pure forms, which are crucial for certain pharmaceutical applications.

- Enantiomeric Resolution: Starting from partially resolved 3-aminopiperidine chiral acid salts, acid exchange with hydrochloric acid in isopropyl alcohol/water enhances chiral purity.

- Diastereomeric Salt Formation: Neutralization of racemic 3-aminopiperidine dihydrochloride followed by formation of dibenzoyl-(D)-tartaric acid salts allows upgrading diastereomeric purity.

- Hydrogenation Steps: N-acetyl-3-aminopyridine can be hydrogenated using palladium on carbon catalysts to form intermediates leading to the desired enantiomer.

| Process | Key Reagents | Solvent | Catalyst/Conditions | Outcome |

|---|---|---|---|---|

| Acid Exchange | HCl (2-5 eq.) | Isopropyl alcohol/water | Ambient temperature | Enhanced chiral purity |

| Diastereomeric Salt Formation | Dibenzoyl-(D)-tartaric acid | Alcohol solvent (5-50 v/w) | Controlled temperature | Improved diastereomeric purity |

| Hydrogenation | Pd/C | Ethanol or suitable solvent | Hydrogen atmosphere | Conversion of acetyl intermediates |

Alternative Synthetic Approaches

Other methods involve multi-step syntheses starting from substituted pyridines or piperidines, involving protection/deprotection strategies and catalytic hydrogenation.

- For example, derivatives of 3,5-diaminopiperidine undergo protection with tert-butoxycarbonyl (BOC) groups, followed by hydrogenation and deprotection with HCl in dioxane to yield target amines.

- Chromatographic techniques such as preparative thin-layer chromatography (TLC) and reverse-phase high-performance liquid chromatography (HPLC) are used for purification in research settings.

Industrial Scale Considerations

- Reaction parameters such as temperature, solvent choice, and molar equivalents of hydrochloric acid are optimized to maximize yield and purity.

- Crystallization techniques are employed to isolate the dihydrochloride salt in pure, stable form.

- The use of palladium catalysts on various supports (carbon, calcium carbonate, titania, zirconia) is common for hydrogenation steps.

Data Table Summarizing Preparation Methods

| Methodology Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | 4-Aminopiperidine | Readily available, cost-effective | Requires careful handling |

| Key Reaction | Nucleophilic ring-opening of propylene oxide | High yield, straightforward | Requires temperature control |

| Salt Formation | Treatment with HCl (2-4 eq.) | Produces stable dihydrochloride salt | Excess acid must be controlled |

| Enantiomeric Purification | Acid exchange and diastereomeric salt formation | High chiral purity achievable | Multi-step, requires chiral acids |

| Catalytic Hydrogenation | Pd/C catalyst | Efficient reduction of intermediates | Requires hydrogen handling and catalyst recovery |

| Purification | Crystallization, chromatography | High purity | Chromatography less scalable |

化学反应分析

Types of Reactions

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

作用机制

The exact mechanism of action of 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biochemical processes. Further research is needed to elucidate its precise mechanism of action.

相似化合物的比较

Key Compounds:

(2S)-3-Amino-2-(dimethylamino)propan-1-ol Dihydrochloride Molecular Formula: C₆H₁₆Cl₂N₂O Key Features: Chiral center (S-configuration), dimethylamino group replacing the piperidine ring. Enhanced basicity due to tertiary amine .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl

- Key Features : Pyrrolidine instead of piperidine; smaller ring size may reduce steric hindrance .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight | Solubility (Water) | LogP (Predicted) | Key Functional Groups | |

|---|---|---|---|---|---|

| 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride | 247.16 g/mol | High (hydrochloride salt) | ~0.5 | Piperidine, hydroxyl, amine | |

| (2S)-3-Amino-2-(dimethylamino)propan-1-ol dihydrochloride | 215.11 g/mol | High | ~-1.2 | Chiral hydroxyl, dimethylamine | |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 292.2 g/mol | Moderate | ~1.8 | Pyridine, carboxamide | |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | 236.14 g/mol | High | ~0.9 | Pyrrolidine, pyridine |

Notes:

- The target compound’s dihydrochloride salt ensures superior aqueous solubility compared to neutral analogs.

- LogP predictions suggest that pyridine-containing derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability.

生物活性

3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride, a compound with the molecular formula CHNO·2HCl, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- SMILES : C1CN(CCC1N)CCCO

- InChIKey : IXLYVDGIYOYCMO-UHFFFAOYSA-N

The dihydrochloride form indicates the presence of two hydrochloride groups, which may enhance solubility and stability in aqueous environments.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminopiperidine with propanediol derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy for structural confirmation .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a modulator in the central nervous system. It is believed to influence dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

In Vitro Studies

In vitro studies have demonstrated that derivatives of 3-(4-Aminopiperidin-1-yl)propan-1-ol exhibit activity against specific targets:

- Dipeptidyl Peptidase IV (DPP-IV) : Compounds structurally similar to 3-(4-Aminopiperidin-1-yl)propan-1-ol have been synthesized and tested for DPP-IV inhibition, an important target in diabetes management. For instance, related compounds showed IC values ranging from 16 nM to 36 nM .

Comparative Analysis of Biological Activities

常见问题

Q. What are the key steps in synthesizing 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride?

The synthesis typically involves multi-step organic reactions, including:

- Chlorination : Introduction of chlorine atoms to precursor molecules (e.g., 4-aminoacetophenone derivatives) to form intermediates .

- Reductive Amination : Reaction of intermediates with amines (e.g., isopropylamine) under controlled pH and temperature to yield the target structure .

- Hydrochloride Salt Formation : Final treatment with HCl to enhance solubility and stability .

Critical Parameters: Reaction time (12–24 hrs), solvent selection (methanol/ethanol), and temperature (40–60°C) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure via proton and carbon-13 shifts, particularly for the piperidine ring and amino/alcohol groups .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for research-grade material) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves 3D conformation for structure-activity relationship (SAR) studies .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- First Aid :

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict biological activity?

- Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states) to identify energy-efficient routes .

- Molecular Docking : Predict binding affinity to biological targets (e.g., neurotransmitter receptors) using software like AutoDock .

- Machine Learning : Train models on existing reaction data to predict optimal solvent/conditions .

Example: ICReDD’s workflow integrates computational screening with experimental validation, reducing trial-and-error steps .

Q. How can researchers resolve contradictions in reported biological activities?

Q. Table 1: Structurally Related Compounds and Their Activities

Q. What structural features underpin its potential in neuropharmacology?

- Piperidine Ring : Facilitates blood-brain barrier penetration and receptor binding (e.g., σ or NMDA receptors) .

- Amino Alcohol Backbone : Mimics endogenous neurotransmitters (e.g., epinephrine), enabling modulation of adrenergic pathways .

- Hydrochloride Salt : Improves aqueous solubility for in vivo studies .

Q. How can SAR studies improve target specificity?

- Functional Group Mutagenesis : Replace the 4-aminopiperidine group with morpholine or pyrrolidine to assess receptor selectivity .

- Isosteric Replacements : Substitute chlorine atoms with fluorine to alter electronic effects without steric hindrance .

- Pharmacophore Mapping : Identify critical binding motifs via 3D-QSAR models .

Q. What stability challenges arise under varying storage conditions?

- Hydrolysis Risk : The amino alcohol group is prone to degradation in aqueous solutions; store desiccated at -20°C .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated decomposition .

- Long-Term Stability : Monitor via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Notes

- Contradiction Analysis : Always cross-reference biological data with purity certificates and assay protocols .

- Ethical Compliance : Adhere to guidelines prohibiting non-approved therapeutic use of research compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。